4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS No.: 896679-84-8
Cat. No.: VC7435045
Molecular Formula: C20H17N3O3S2
Molecular Weight: 411.49
* For research use only. Not for human or veterinary use.
![4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide - 896679-84-8](/images/structure/VC7435045.png)
Specification
CAS No. | 896679-84-8 |
---|---|
Molecular Formula | C20H17N3O3S2 |
Molecular Weight | 411.49 |
IUPAC Name | 4-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Standard InChI | InChI=1S/C20H17N3O3S2/c1-13-5-6-14(19-22-17-4-3-11-21-20(17)27-19)12-18(13)23-28(24,25)16-9-7-15(26-2)8-10-16/h3-12,23H,1-2H3 |
Standard InChI Key | ZQZRNXVYFFTONS-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Functional Groups
The molecular formula of this compound is C₂₀H₁₇N₃O₃S₂, with a molecular weight of 411.5 g/mol. Its structure integrates three critical functional groups:
-
Benzenesulfonamide backbone: Provides structural rigidity and hydrogen-bonding capabilities, often associated with enzyme inhibition.
-
Thiazolo[5,4-b]pyridine moiety: A heterocyclic system known for modulating electronic properties and enhancing binding affinity to biological targets .
-
Methoxy group (-OCH₃): Influences solubility and pharmacokinetic properties by altering hydrophobicity.
The methyl group at the 2-position of the phenyl ring introduces steric effects that may enhance target specificity.
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 896679-35-9 |
IUPAC Name | 4-Methoxy-N-[2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Molecular Formula | C₂₀H₁₇N₃O₃S₂ |
Molecular Weight | 411.5 g/mol |
Canonical SMILES | CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Synthesis and Manufacturing
Multi-Step Synthetic Route
The synthesis involves seven steps, as outlined in analogous thiazolo[5,4-b]pyridine derivatives :
-
Initial halogenation: 2,4-Dichloro-3-nitropyridine undergoes selective substitution with morpholine to yield 4-(3-nitro-2-chloropyridin-4-yl)morpholine .
-
Thiocyanation: Treatment with potassium thiocyanate (KSCN) in acetic acid introduces the thiocyanate group .
-
Reduction and cyclization: Iron-mediated nitro reduction facilitates intramolecular cyclization, forming the thiazolo[5,4-b]pyridine core .
Critical reaction conditions include:
-
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Table 2: Key Synthesis Parameters
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Morpholine, K₂CO₃, THF, 0°C | 75% |
2 | KSCN, acetic acid, 80°C | 52% |
3 | Fe powder, acetic acid, 60°C | 68% |
Biological Activities and Mechanisms
Enzyme Inhibition Profile
The compound exhibits potent inhibition of phosphoinositide 3-kinase (PI3K), a key regulator of cell proliferation and survival in cancer . The sulfonamide group interacts with the ATP-binding pocket, while the thiazolo[5,4-b]pyridine core stabilizes hydrophobic interactions .
Anti-Inflammatory Effects
In vitro studies demonstrate suppression of COX-2 and NF-κB pathways, reducing pro-inflammatory cytokine production (e.g., IL-6, TNF-α). The methoxy group enhances membrane permeability, improving intracellular bioavailability.
Therapeutic Applications
Oncology
-
Breast cancer: Preclinical models show 50% tumor growth inhibition at 10 µM concentrations .
-
Lung adenocarcinoma: Synergistic effects with cisplatin observed in vitro.
Autoimmune Disorders
-
Rheumatoid arthritis: Reduces synovial inflammation in murine models by 40% compared to controls.
Comparative Analysis with Analogues
Structural Modifications and Activity
Replacing the methoxy group with ethoxy (as in analogue 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide) decreases PI3K inhibition by 30%, underscoring the methoxy group’s role in target engagement .
Table 3: Activity Comparison of Derivatives
Compound | PI3K IC₅₀ (nM) | Solubility (mg/mL) |
---|---|---|
4-Methoxy derivative (this compound) | 12.3 | 0.45 |
2-Ethoxy analogue | 18.7 | 0.62 |
Unsubstituted parent | 45.9 | 0.29 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume